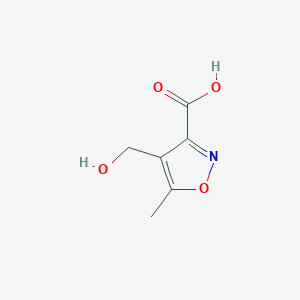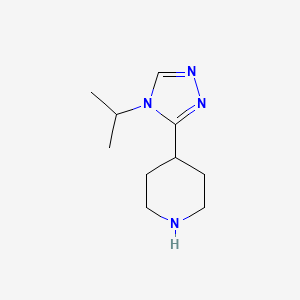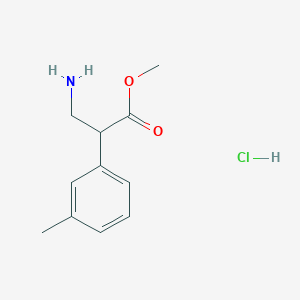
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported . Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis and Chemical Transformations
Isoxazole derivatives, including those structurally related to 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid, are crucial in the synthesis of biologically active molecules and natural product analogues. For example, efficient synthetic routes have been developed for isoxazole-based esters and carboxylates, serving as intermediates in biomimetic syntheses of complex natural products like α-cyclopiazonic acid (Vijayalakshmi A. Moorthie et al., 2007). Additionally, novel synthesis methods for isoxazole-4-carboxylic acid derivatives through domino isomerization processes highlight the versatility of isoxazoles in organic synthesis (A. V. Serebryannikova et al., 2019).
Biological and Pharmacological Applications
Isoxazole derivatives are explored for their potential in biologically active formulations. Research into controlled-release formulations based on Hymexazol derivatives demonstrates the application of isoxazole compounds in developing fungicidal agents (L. Tai et al., 2002). Furthermore, isoxazole-based compounds have been investigated for their immunological activities, offering insights into their potential use in immunomodulatory therapies (S. Ryng et al., 2001).
Green Chemistry and Catalysis
The exploration of green chemistry principles in the synthesis of isoxazole derivatives is significant for sustainable chemical practices. For instance, the use of salicylic acid as a catalyst for synthesizing isoxazole-5(4H)-one derivatives in water medium underscores the importance of environmentally friendly methods in organic synthesis (Asiyeh Mosallanezhad and Hamzeh Kiyani, 2019).
Properties
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3-4(2-8)5(6(9)10)7-11-3/h8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAVZNPQIZLWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673666 | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134333-99-5 | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
amine hydrochloride](/img/structure/B1463462.png)





![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)




